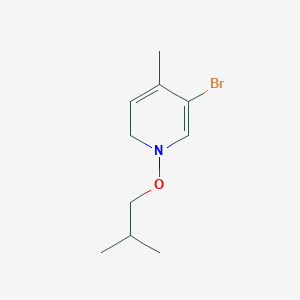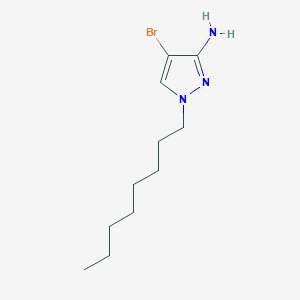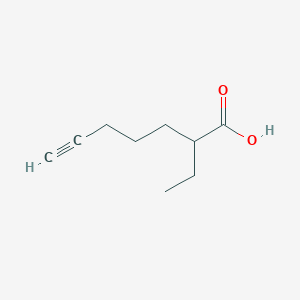
5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine: is an organic compound with the molecular formula C10H14BrNO It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a 2-methylpropoxy group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine typically involves the following steps:
Methylation: The methyl group can be introduced at the 4th position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Etherification: The 2-methylpropoxy group can be attached to the 1st position of the pyridine ring via a nucleophilic substitution reaction using 2-methylpropanol and a suitable base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 5-bromo-4-methyl-1-(2-methylpropoxy)pyridine-2-carboxylic acid.
Reduction: Formation of 4-methyl-1-(2-methylpropoxy)-2H-pyridine.
Substitution: Formation of 5-azido-4-methyl-1-(2-methylpropoxy)-2H-pyridine.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel ligands for coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Used in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structural features allow it to form specific interactions with these targets, leading to desired biological effects. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
- 5-Bromo-4-methyl-2H-pyridine
- 4-Methyl-1-(2-methylpropoxy)-2H-pyridine
- 5-Bromo-1-(2-methylpropoxy)-2H-pyridine
Comparison:
5-Bromo-4-methyl-2H-pyridine: Lacks the 2-methylpropoxy group, which may affect its reactivity and biological activity.
4-Methyl-1-(2-methylpropoxy)-2H-pyridine: Lacks the bromine atom, potentially altering its chemical properties and applications.
5-Bromo-1-(2-methylpropoxy)-2H-pyridine: Lacks the methyl group, which may influence its stability and interactions with other molecules.
The unique combination of substituents in 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H16BrNO |
|---|---|
Peso molecular |
246.14 g/mol |
Nombre IUPAC |
5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine |
InChI |
InChI=1S/C10H16BrNO/c1-8(2)7-13-12-5-4-9(3)10(11)6-12/h4,6,8H,5,7H2,1-3H3 |
Clave InChI |
WTVFMHHWYWRUCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCN(C=C1Br)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13638369.png)

![tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)


![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)







